molecular formula C18H17BrN2O3S B3299053 1-(5-bromo-2-ethoxybenzenesulfonyl)-4-methyl-2-phenyl-1H-imidazole CAS No. 898654-91-6

1-(5-bromo-2-ethoxybenzenesulfonyl)-4-methyl-2-phenyl-1H-imidazole

Cat. No.: B3299053
CAS No.: 898654-91-6
M. Wt: 421.3 g/mol
InChI Key: BGRWKRANGFBION-UHFFFAOYSA-N
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Description

This compound is a sulfonylated imidazole derivative characterized by a 5-bromo-2-ethoxybenzenesulfonyl group attached to a 4-methyl-2-phenyl-substituted imidazole core. The phenyl group on the imidazole ring enhances aromatic stacking interactions, which may be critical for binding to biological targets .

Properties

IUPAC Name

1-(5-bromo-2-ethoxyphenyl)sulfonyl-4-methyl-2-phenylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrN2O3S/c1-3-24-16-10-9-15(19)11-17(16)25(22,23)21-12-13(2)20-18(21)14-7-5-4-6-8-14/h4-12H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGRWKRANGFBION-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Br)S(=O)(=O)N2C=C(N=C2C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-(4-Bromo-3-methoxy-benzenesulfonyl)-4-methyl-1H-imidazole

  • Structural Differences : The methoxy group replaces the ethoxy group on the benzenesulfonyl ring, and the imidazole lacks the 2-phenyl substitution .
  • Impact of Substituents: Methoxy vs. Phenyl Absence: The absence of the 2-phenyl group may diminish π-π stacking interactions, reducing affinity for hydrophobic binding pockets .

5-Bromo-2-(4-bromophenyl)-1-ethyl-1H-benzo[d]imidazole

  • Core Differences : This compound features a benzimidazole core fused to a benzene ring, with bromo and ethyl substituents .
  • Functional Group Comparison: Sulfonyl vs. Ethyl: The sulfonyl group in the target compound increases polarity and hydrogen-bonding capacity, enhancing aqueous solubility compared to the lipophilic ethyl group. Benzimidazole vs.

4-Bromo-2-(5-bromothiophen-2-yl)-1-[(5-bromothiophen-2-yl)methyl]-5,6-dimethyl-1H-benzimidazole

  • Heterocyclic Variations : Thiophene rings replace the benzenesulfonyl group, introducing sulfur-based electronics and altered π-stacking behavior .
  • Biological Implications : Thiophene-containing analogs are associated with antifungal and anticancer activities, whereas sulfonylated imidazoles (like the target compound) are often explored as enzyme inhibitors (e.g., carbonic anhydrase) .

5-Bromo-1-methyl-1H-benzo[d]imidazole

  • Simplified Structure : Lacks the sulfonyl and phenyl groups, resulting in reduced molecular complexity and lower molecular weight .

Crystallographic and Computational Insights

  • Software Tools : Programs like SHELX and Mercury enable structural determination and comparison of packing patterns. For example, the target’s sulfonyl group may form hydrogen bonds with adjacent molecules, influencing crystal packing differently than thiophene-based analogs .
  • Electron Density Maps : The ethoxy group’s conformational flexibility could lead to disorder in crystallographic models, a challenge less common in rigid thiophene derivatives .

Pharmacological and Physicochemical Properties

Solubility and Lipophilicity

  • Target Compound : The sulfonyl group enhances hydrophilicity (logP ~2.5 estimated), whereas ethyl or thiophene substituents in analogs increase logP (e.g., ~3.5 for 5-bromo-2-(4-bromophenyl)-1-ethyl-benzimidazole) .
  • Bioavailability: Higher solubility may improve oral absorption compared to non-sulfonylated analogs.

Metabolic Stability

  • Bromo Substituent : May reduce hepatic clearance by sterically hindering cytochrome P450 enzymes .

Data Tables

Table 1. Structural and Property Comparison

Compound Name Core Structure Key Substituents logP (Estimated) Notable Applications
Target Compound Imidazole 5-Br-2-EtO-benzenesulfonyl, 2-Ph ~2.5 Enzyme inhibition
1-(4-Bromo-3-methoxy-benzenesulfonyl)-4-Me Imidazole 4-Br-3-MeO-benzenesulfonyl ~2.0 Structural studies
5-Bromo-2-(4-Br-Ph)-1-Et-benzimidazole Benzimidazole 5-Br, 4-Br-Ph, 1-Et ~3.5 Anticancer research
4-Bromo-2-(5-Br-thiophene)-benzimidazole Benzimidazole Thiophene, Br ~3.0 Antifungal agents

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(5-bromo-2-ethoxybenzenesulfonyl)-4-methyl-2-phenyl-1H-imidazole
Reactant of Route 2
Reactant of Route 2
1-(5-bromo-2-ethoxybenzenesulfonyl)-4-methyl-2-phenyl-1H-imidazole

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